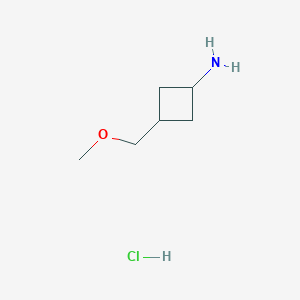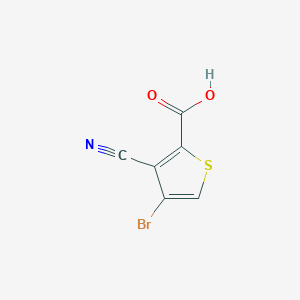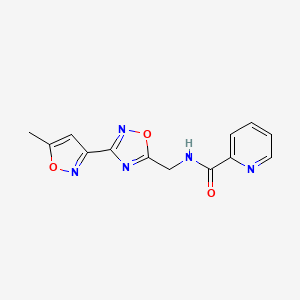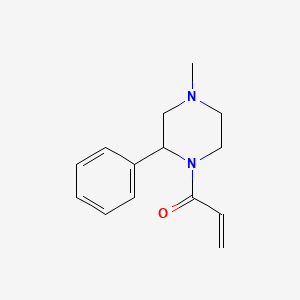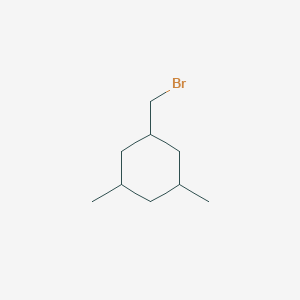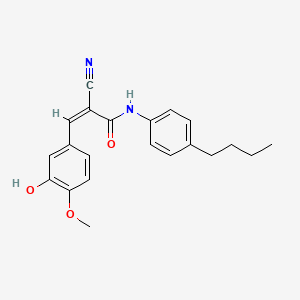
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide, also known as BHPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHPP is a synthetic compound that belongs to the class of enaminones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Mechanism of Action
The exact mechanism of action of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation and pain. This compound has also been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. This compound has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and there is still much to be learned about its biological effects and mechanism of action. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide. One area of research could be to further investigate its mechanism of action and identify specific targets for its biological effects. Another area of research could be to test its safety and efficacy in human clinical trials for various therapeutic applications, such as anti-inflammatory, analgesic, and anti-tumor effects. Additionally, further research could be done to explore its potential as a neuroprotective agent for the treatment of Alzheimer's disease. Finally, research could be done to optimize the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of (Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide involves the reaction of 4-butylbenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-(4-butylphenyl)acrylate. This intermediate is then reacted with 3-hydroxy-4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form this compound. The overall yield of this compound is around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
(Z)-N-(4-Butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor effects in various in vitro and in vivo models. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
(Z)-N-(4-butylphenyl)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-4-5-15-6-9-18(10-7-15)23-21(25)17(14-22)12-16-8-11-20(26-2)19(24)13-16/h6-13,24H,3-5H2,1-2H3,(H,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSBPGLREMMWTR-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

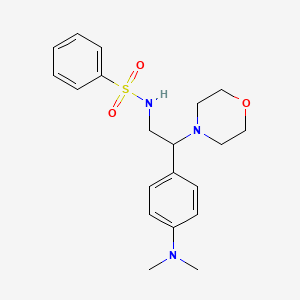
![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)
![N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2715097.png)
![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)
![2-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-butyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2715100.png)
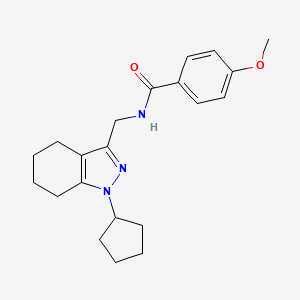
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
![1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2715103.png)
